molecular formula C7H6N2O B12960743 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile CAS No. 728899-33-0

4-formyl-5-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B12960743
CAS No.: 728899-33-0
M. Wt: 134.14 g/mol
InChI Key: LBNFNJROPUKDPR-UHFFFAOYSA-N
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Description

4-formyl-5-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6N2O It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-formyl-5-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in acetic acid or sulfuric acid.

Major Products Formed

Scientific Research Applications

4-formyl-5-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s reactivity and ability to undergo various chemical transformations suggest that it may interact with enzymes, receptors, or other biomolecules, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-formyl-5-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its formyl and nitrile groups provide sites for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

728899-33-0

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

4-formyl-5-methyl-1H-pyrrole-2-carbonitrile

InChI

InChI=1S/C7H6N2O/c1-5-6(4-10)2-7(3-8)9-5/h2,4,9H,1H3

InChI Key

LBNFNJROPUKDPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C#N)C=O

Origin of Product

United States

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